molecular formula C16H18N2O4 B2813881 Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate CAS No. 130398-80-0

Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate

Cat. No.: B2813881
CAS No.: 130398-80-0
M. Wt: 302.33
InChI Key: AISMNRCVPVQHDZ-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate is a synthetic indole derivative characterized by a 1,2-dimethylindole core linked to a 2-oxoacetyl group, which is further conjugated to an ethyl glycinate moiety. This compound’s structural complexity grants it unique physicochemical and photochemical properties. Notably, derivatives of 1,2-dimethylindole are studied for their photochromic behavior, as seen in related compounds where structural modifications (e.g., fluorinated cyclopentene) enable reversible light-induced isomerization .

Properties

IUPAC Name

ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-4-22-13(19)9-17-16(21)15(20)14-10(2)18(3)12-8-6-5-7-11(12)14/h5-8H,4,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISMNRCVPVQHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound's biological activities make it a candidate for drug development, particularly in the fields of antiviral and anticancer research.

  • Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including inflammation and microbial infections.

  • Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory processes, leading to the modulation of these pathways.

Comparison with Similar Compounds

Ethyl 2-(2-Oxoindolin-3-ylidene)acetate ()

Structure: Lacks the 1,2-dimethyl substitution on the indole ring and features a conjugated enone system (C=O and C=C bonds). Properties:

  • Exhibits keto-enol tautomerism due to the α,β-unsaturated ester system.

Ethyl 2-Cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate (–11)

Structure: Substitutes the acetamide group with a cyano (-CN) group and retains a single methyl group on the indole nitrogen. Properties:

  • The electron-withdrawing cyano group enhances electrophilicity at the α-carbon, making it reactive in cycloaddition reactions.
  • Reduced hydrogen-bonding capacity compared to the acetamide-containing target compound. Synthesis: Prepared via Knoevenagel condensation, contrasting with the peptide coupling often used for acetamide derivatives .

1-(2-Methoxyphenyl)-2-(1,2-Dimethylindol-3-yl)-Hexafluorocyclopentene ()

Structure : Shares the 1,2-dimethylindole moiety but incorporates a hexafluorocyclopentene ring instead of the oxoacetyl-acetamide chain.
Properties :

  • Displays reversible photochromism: UV light (313 nm) induces a color change (colorless → green) via ring-opening, while visible light (>510 nm) reverses it.
  • The fluorinated cyclopentene enhances thermal stability of isomers compared to non-fluorinated analogs . Applications: Potential use in optical memory devices or sensors due to robust photoresponse.

Ethyl-(2-Oxo-indol-3-yl)acetate ()

Structure : Simplest analog with an unsubstituted indole ring and a direct ethyl ester linkage to the 2-oxo group.
Properties :

  • Lacks steric and electronic modulation from dimethyl or cyano groups, leading to lower photostability.
  • Used in bioconversion studies with indole-3-acetic acid (IAA), highlighting its role in plant hormone pathways .

Physicochemical and Functional Differences

Table 1: Key Comparative Data

Compound Molecular Weight Substituents Key Properties Applications
Target Compound 316.34 g/mol 1,2-dimethylindole, acetamide Photochromic (unconfirmed), high steric hindrance Pharmaceutical intermediates
Ethyl 2-(2-oxoindolin-3-ylidene)acetate 229.23 g/mol Unsubstituted indole Keto-enol tautomerism Synthetic precursor
Ethyl 2-cyano derivative 272.28 g/mol 1-methylindole, cyano Electrophilic α-carbon Cycloaddition reactions
Hexafluorocyclopentene derivative 422.37 g/mol 1,2-dimethylindole, fluorinated ring Reversible photochromism, thermal stability Optical materials

Research Implications

  • Photochromism : The hexafluorocyclopentene derivative’s robust photoresponse () suggests that introducing fluorinated groups into the target compound could enhance its optical properties .
  • Steric Effects: The 1,2-dimethyl groups on the indole ring may reduce metabolic degradation, improving bioavailability compared to non-methylated analogs .

Biological Activity

Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C13H14N2O4\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{4}

Key Properties

PropertyValue
Molecular Weight250.26 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot specified

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The indole moiety is known for its role in modulating neurotransmitter systems and exhibiting anti-cancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of breast cancer cells by disrupting the cell cycle at the G1 phase and inducing mitochondrial-mediated apoptosis .

Anti-inflammatory Effects

This compound has also been noted for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings : In a murine model of inflammation, administration of this compound significantly reduced paw swelling and inflammatory markers compared to control groups .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cells from oxidative stress

Q & A

Q. What are the standard synthetic routes for Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate, and how are reaction conditions optimized?

The compound is synthesized via a two-step process:

  • Step 1 : Condensation of 1,2-dimethylindole-3-carboxaldehyde with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate oxoacetyl derivative.
  • Step 2 : Amidation with glycine ethyl ester under acidic conditions (e.g., ethanolic HCl) to yield the final product . Optimization involves adjusting temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios to maximize yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : Resolves 3D conformation and bond lengths (e.g., C9=C13 bond length ~1.340 Å in related indole derivatives) . SHELX software refines crystallographic data, with space group and unit cell parameters determined (e.g., triclinic P1 for analogs) .
  • Spectroscopy : NMR (¹H/¹³C) identifies functional groups (e.g., ester carbonyl at ~170 ppm), while HRMS confirms molecular weight (e.g., [M+Na]+ ion) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination).
  • Anti-inflammatory : COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can experimental design improve synthetic yield and regioselectivity?

  • Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent, catalyst loading) using response surface methodology. For example, DMF/acetone mixtures (1:1) enhance regioselectivity in alkylation steps .
  • Catalyst screening : Bases like K₂CO₃ minimize O- vs. N-alkylation byproducts .

Q. How are contradictions in spectroscopic vs. crystallographic data resolved?

Discrepancies (e.g., unexpected NMR splitting vs. X-ray symmetry) are addressed via:

  • Dynamic effects : Variable-temperature NMR to detect conformational flexibility.
  • Polymorphism screening : Recrystallization in different solvents to isolate stable forms .
  • Computational validation : DFT calculations to compare experimental and theoretical spectra .

Q. What strategies are employed to study structure-activity relationships (SAR)?

  • Substituent variation : Modifying the indole’s methyl groups or ester chain to assess impact on bioactivity (e.g., replacing ethyl with methyl esters reduces solubility) .
  • Molecular docking : Simulate binding to targets (e.g., DNA intercalation via planar indole moiety) using AutoDock Vina .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Twinning : Common in high-symmetry space groups; resolved using SHELXL’s TWIN/BASF commands .
  • Disorder : Solvent molecules in the lattice are modeled with PART/SUMP constraints .

Q. Which advanced purification techniques ensure high-purity batches for pharmacological studies?

  • Preparative HPLC : Gradient elution (e.g., 70:30 Hexane/EtOAc) removes trace regioisomers .
  • Recrystallization : Sequential solvent pairs (e.g., methanol/water) enhance polymorph purity .

Q. How is computational modeling integrated to predict photophysical properties?

  • TD-DFT : Simulates UV-Vis spectra (e.g., λmax at 542 nm for photoisomerization) .
  • Molecular dynamics : Predicts solvent effects on stability (e.g., acetonitrile vs. ethanol) .

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